Ethanesulfonic acid

Description

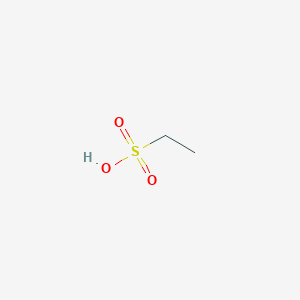

Structure

3D Structure

Properties

IUPAC Name |

ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIVGXIOQKPBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060487 | |

| Record name | Ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-45-6 | |

| Record name | Ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599310E3U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethanesulfonic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid (ESA), a member of the alkanesulfonic acid family, is a strong organic acid with the chemical formula CH₃CH₂SO₃H.[1][2] While not naturally occurring, it serves as a crucial intermediate and catalyst in a variety of chemical processes, including pharmaceutical manufacturing, polymer chemistry, and electroplating.[1][2] Its conjugate base, ethanesulfonate (B1225610) (esilate), is also utilized in pharmaceutical formulations. This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid at room temperature, known for its hygroscopic nature.[1][2] It is highly soluble in water. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₃S | [1][3] |

| Molecular Weight | 110.13 g/mol | [1][3] |

| CAS Number | 594-45-6 | [1][3] |

| Melting Point | -17 °C | [4] |

| Boiling Point | 123 °C at 0.01 mmHg | [4] |

| Density | 1.35 g/mL at 25 °C | [4] |

| pKa | -1.68 | [1] |

| Refractive Index (n20/D) | 1.434 | [4] |

| Solubility | Soluble in water | [4] |

Structure and Spectroscopic Data

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits two main signals.

-

A triplet corresponding to the methyl (CH₃) protons.

-

A quartet corresponding to the methylene (B1212753) (CH₂) protons, deshielded by the adjacent electron-withdrawing sulfonic acid group.

-

A broad singlet for the acidic proton of the sulfonic acid group, the chemical shift of which can be highly variable and dependent on concentration and solvent.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two signals corresponding to the two carbon atoms of the ethyl group.

-

The methylene carbon (CH₂) directly attached to the sulfur atom will be significantly deshielded and appear at a higher chemical shift.

-

The methyl carbon (CH₃) will appear at a lower chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

O-H stretch: A very broad and strong band, characteristic of the hydrogen-bonded hydroxyl group in the sulfonic acid.

-

C-H stretch: Bands corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups.

-

S=O stretch: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group.

-

S-O stretch: A strong band associated with the sulfur-oxygen single bond.[6]

Mass Spectrometry: While a mass spectrum for this compound was not directly found, the electron ionization mass spectrum of its methyl ester, methyl ethanesulfonate, provides insight into potential fragmentation patterns. Key fragments would likely arise from:

-

Loss of the ethyl group.

-

Loss of the methoxy (B1213986) group.

-

Cleavage of the C-S bond.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of a suitable starting material. One established method is the oxidation of diethyl disulfide.

Methodology:

-

To a glass reactor equipped with a reflux condenser, a sample inlet, an internal cooler, and a stirring device, add a 60% hydrogen peroxide solution.

-

Slowly add diethyl disulfide to the hydrogen peroxide solution over a period of approximately 150 minutes while maintaining the reaction temperature at 45°C. This can be achieved by circulating cooling water through the condenser.

-

After the addition is complete, maintain the reaction mixture at 75°C for 2 hours.

-

The resulting product is an aqueous solution of this compound.[4]

Another classical synthesis route starts from ethyl iodide and ammonium (B1175870) sulfite (B76179).

Methodology:

-

Boil a mixture of ethyl iodide and a solution of crystallized ammonium sulfite in water under reflux for approximately 6 hours, or until the mixture becomes a single solution.

-

Add additional water and boil the solution with lead oxide to expel all ammonia. This forms the lead salt of this compound and lead iodide.

-

Filter the cooled solution to remove the lead iodide precipitate.

-

Pass hydrogen sulfide (B99878) gas through the filtrate to precipitate lead sulfide from the decomposition of the lead ethanesulfonate.

-

Filter off the lead sulfide.

-

Neutralize the filtrate with an excess of barium carbonate.

-

Filter the solution and evaporate the filtrate containing barium ethanesulfonate to obtain the salt, which can then be converted to the free acid.[9]

Analytical Methods

Titrimetric Analysis: The concentration of this compound in a solution can be determined by a standard acid-base titration.

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water.

-

Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration.

-

The endpoint is reached when the indicator changes color.

-

The concentration of the this compound can be calculated from the volume of NaOH solution used, its concentration, and the initial volume of the this compound solution.

Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a common method for the analysis of this compound.

Methodology:

-

Column: A reverse-phase column, such as a Newcrom R1, can be used.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid, is a suitable mobile phase. For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.

-

Detection: UV detection or mass spectrometry can be employed for the detection and quantification of this compound.

Logical Workflow for this compound Analysis

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Caption: A logical workflow for the synthesis, analysis, and data interpretation of this compound.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | C2H6O3S | CID 11668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 594-45-6,this compound | lookchem [lookchem.com]

- 5. This compound(594-45-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(594-45-6) IR Spectrum [m.chemicalbook.com]

- 7. This compound, methyl ester [webbook.nist.gov]

- 8. This compound, methyl ester [webbook.nist.gov]

- 9. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]

Synthesis of Ethanesulfonic Acid from Ethyl Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethanesulfonic acid from ethyl iodide. It details both a classical and a modern approach to this synthesis, providing in-depth experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a strong organic acid with applications as a catalyst in polymerization and alkylation reactions, as well as an intermediate in the synthesis of pharmaceuticals.[1] The synthesis of this compound from the readily available starting material, ethyl iodide, is a fundamental transformation in organic chemistry. This guide will explore two primary synthetic routes: a classical method employing ammonium (B1175870) sulfite (B76179) and a more contemporary approach based on the Strecker sulfite alkylation using sodium sulfite.

Synthetic Pathways and Mechanisms

The core of the synthesis involves the nucleophilic substitution of the iodide in ethyl iodide by a sulfite salt. The general reaction is a classic example of the Strecker sulfite alkylation.[2]

Classical Synthesis using Ammonium Sulfite

A historical method for the preparation of this compound involves the reaction of ethyl iodide with ammonium sulfite.[1] The initial reaction forms ammonium ethanesulfonate (B1225610), which is then converted to the free acid through a series of salt precipitations and acid-base reactions.

Modern Synthesis via Strecker Reaction with Sodium Sulfite

A more modern and common approach utilizes sodium sulfite as the nucleophile.[2][3] This method is a direct application of the Strecker reaction for the synthesis of sulfonic acids. The reaction of ethyl iodide with an aqueous solution of sodium sulfite yields sodium ethanesulfonate. The free this compound can then be obtained by acidification of the sodium salt.

Reaction Pathway Diagram

Caption: Reaction pathways for the synthesis of this compound.

Quantitative Data

The table below summarizes the key quantitative data for the two synthetic methods.

| Parameter | Classical Synthesis | Modern Strecker Synthesis (Adapted) |

| Starting Material | Ethyl Iodide | Ethyl Iodide |

| Primary Reagent | Ammonium Sulfite | Sodium Sulfite |

| Reaction Time | 6 hours (reflux) | Several hours (autoclave) |

| Reported Yield | ~90%[1] | ~70% (average for similar alkyl sulfonates)[2] |

| Work-up Complexity | High (involves toxic heavy metals) | Moderate (extraction and crystallization) |

Experimental Protocols

Classical Synthesis Protocol

This protocol is based on a method first described in 1933.[1]

Materials:

-

Ethyl iodide: 20 g

-

Crystallised ammonium sulfite: 20 g

-

Water: 40 ml, plus 100 ml for work-up

-

Lead(II) oxide: 30 g

-

Hydrogen sulfide (B99878) gas

-

Barium carbonate: 20 g

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide with a solution of 20 g of crystallised ammonium sulfite in 40 ml of water.

-

Heat the mixture to reflux and maintain for 6 hours, or until the ethyl iodide layer has completely dissolved.

-

Add 100 ml of water to the reaction mixture and then add 30 g of lead(II) oxide.

-

Boil the solution to expel all ammonia (B1221849) gas. This will precipitate lead(II) ethanesulfonate and lead(II) iodide.

-

Allow the mixture to cool and then filter to remove the solid lead salts.

-

Pass hydrogen sulfide gas through the filtrate until no more lead(II) sulfide precipitates.

-

Filter off the precipitated lead(II) sulfide.

-

Neutralize the filtrate by adding an excess of barium carbonate (20 g).

-

Filter the solution to remove any remaining solids.

-

Evaporate the filtrate to obtain the barium salt of this compound, which can then be converted to the free acid.

Classical Synthesis Workflow

Caption: Experimental workflow for the classical synthesis.

Modern Strecker Synthesis Protocol (Adapted)

This protocol is adapted from the successful synthesis of higher alkyl sulfonates and provides a safer and more modern approach.[2]

Materials:

-

Ethyl iodide

-

Sodium sulfite (in excess)

-

Water

-

Petroleum ether (for extraction)

-

Ethanol (for crystallization)

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction: In a pressure vessel (autoclave), combine ethyl iodide with an excess of aqueous sodium sulfite solution. The use of an autoclave is recommended to carry out the reaction at elevated temperatures (e.g., 150-200 °C) for several hours to ensure a reasonable reaction rate.

-

Initial Work-up: After cooling, transfer the reaction mixture to a beaker and evaporate to dryness, for instance, on a steam bath.

-

Purification of Sodium Ethanesulfonate:

-

Pulverize the solid residue.

-

Extract the powder with petroleum ether to remove any unreacted ethyl iodide and other organic impurities. Sodium ethanesulfonate is insoluble in petroleum ether.

-

Dissolve the crude sodium ethanesulfonate in hot ethanol.

-

Filter the hot solution to remove any inorganic impurities (e.g., excess sodium sulfite).

-

Allow the ethanolic solution to cool, preferably in a refrigerator overnight, to crystallize the purified sodium ethanesulfonate.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in an oven at approximately 105 °C. A second crystallization may be performed to achieve higher purity.

-

-

Conversion to this compound:

-

Dissolve the purified sodium ethanesulfonate in a minimal amount of water.

-

Acidify the solution with a strong acid, such as hydrochloric acid.

-

The free this compound can then be isolated, for example, by evaporation of the water and remaining HCl under reduced pressure, followed by appropriate purification steps.

-

Modern Synthesis Workflow

Caption: Experimental workflow for the modern Strecker synthesis.

Conclusion

The synthesis of this compound from ethyl iodide can be achieved through both classical and modern methodologies. While the classical approach provides a high yield, it involves hazardous reagents. The modern Strecker synthesis, adapted from procedures for similar alkyl halides, offers a safer alternative with a more straightforward purification process, yielding the intermediate sodium salt which can then be converted to the free acid. The choice of method will depend on the specific requirements of the laboratory, including available equipment and safety considerations. For researchers in drug development and other highly regulated fields, the modern approach is generally preferable due to its avoidance of heavy metal reagents.

References

An In-depth Technical Guide to the Physical Properties of Ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid ethanesulfonic acid. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and synthesis applications. This document summarizes key quantitative data in accessible tables, details common experimental methodologies for property determination, and includes a workflow diagram for laboratory-based physical property characterization.

Core Physical and Chemical Properties

This compound (CAS No: 594-45-6), with the chemical formula CH₃CH₂SO₃H, is a strong organic acid.[1][2][3] It presents as a colorless to yellow or brown liquid and is known for its high solubility in water.[4][5][6][7]

Summary of Quantitative Data

The following tables summarize the key physical properties of this compound, compiled from various literature sources.

| Property | Value | Notes |

| Molecular Formula | C₂H₆O₃S | [1][4] |

| Molar Mass | 110.13 g/mol | [1] |

| Appearance | Colorless to yellow or brown liquid | [4][5][7] |

| Melting Point | -17 °C (256 K; 1 °F) | [1][4][5] |

| Boiling Point | 122-123 °C at 0.01 mmHg 136-140 °C at 3 hPa 140 °C at 2 mmHg | Boiling point is pressure-dependent.[1][8][9] |

| Density | 1.34 - 1.35 g/mL at 20-25 °C | [1][4][5][9] |

| Refractive Index | n20/D 1.4325 - 1.4355 | Measured at 20°C using the sodium D-line.[4][5][10] |

| Flash Point | >110 °C (>230 °F) | [5][11] |

| Acidity (pKa) | -1.68 | [1] |

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Soluble | Highly soluble due to the polar sulfonic acid group forming hydrogen bonds with water.[6] The solubility increases with temperature.[6] |

| Organic Solvents | Soluble in some polar organic solvents. Less soluble in non-polar organic solvents. | Specific solubility data in various organic solvents is less commonly reported. |

Experimental Protocols for Property Determination

The following sections outline the general experimental methodologies used to determine the key physical properties of liquid samples like this compound.

Melting Point Determination

The melting point of a substance that is liquid at room temperature is more accurately described as its freezing point. The determination of this property for this compound, which melts at -17°C, requires a controlled cooling apparatus.

Methodology: Capillary Method with Cooling

-

Sample Preparation: A small, dry sample of this compound is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer or a digital temperature probe. This assembly is then placed in a cooling bath (e.g., a mixture of dry ice and acetone (B3395972) or a cryostat).

-

Cooling and Observation: The bath is cooled slowly and stirred continuously to ensure uniform temperature distribution. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. This range represents the freezing/melting point.

-

Heating for Melting Point: To confirm, the solidified sample is then slowly warmed, and the temperature range over which it melts is observed. For a pure substance, the melting and freezing points should be very close.

Boiling Point Determination

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

Methodology: Micro-Boiling Point in a Thiele Tube under Vacuum

-

Sample Preparation: A small amount of this compound (a few microliters) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

Apparatus Setup: The sample tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is connected to a vacuum source.

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises and the pressure is reduced, a stream of bubbles will emerge from the inverted capillary tube.

-

Temperature Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube. The pressure at which this occurs is also recorded.

Density Determination

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Calibration: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then brought to a constant temperature (e.g., 25°C) in a water bath.

-

Weighing: The pycnometer filled with the acid is weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Solubility Determination

The solubility of this compound in various solvents can be determined by the saturation method.

Methodology: Saturation Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved acid is allowed to settle, or the solution is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as titration with a standard base or high-performance liquid chromatography (HPLC). The solubility is then expressed as mass of solute per volume or mass of solvent.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

References

- 1. vernier.com [vernier.com]

- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 3. bio-rad.com [bio-rad.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phillysim.org [phillysim.org]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. mt.com [mt.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Ethanesulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Properties, Synthesis, and Applications of Ethanesulfonic Acid in Scientific Research and Pharmaceutical Development.

Abstract

This compound (CAS No. 594-45-6) is a versatile and robust organic acid with significant applications across various scientific disciplines, particularly in pharmaceutical sciences and biochemical research. Its strong acidic nature, coupled with its stability and solubility, makes it a valuable tool for researchers and drug development professionals. This technical guide provides a detailed overview of the fundamental properties of this compound, comprehensive experimental protocols for its synthesis, and an in-depth exploration of its applications as a catalyst, buffering agent, and a counter-ion in the formation of pharmaceutically acceptable salts.

Core Properties of this compound

This compound, also known as esylic acid, is the second simplest alkanesulfonic acid. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 594-45-6 | [1][2][3] |

| Molecular Formula | C₂H₆O₃S | [1][2] |

| Molecular Weight | 110.13 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.35 g/mL | |

| Melting Point | -17 °C | |

| Boiling Point | 122-123 °C at 0.01 mmHg | |

| Solubility in Water | Soluble | |

| pKa | -1.68 |

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. The following section details a common and effective experimental protocol.

Synthesis from Ethyl Iodide

This classic method involves the reaction of ethyl iodide with ammonium (B1175870) sulfite (B76179), followed by a series of purification steps.

Experimental Protocol:

-

Reaction: In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide and a solution of 20 g of crystallized ammonium sulfite in 40 ml of water.[1][2]

-

Reflux: Heat the mixture to a boil under reflux for approximately 6 hours, or until the ethyl iodide has completely dissolved.[1][2]

-

Ammonia Removal: Add 100 ml of water to the reaction mixture and then add 30 g of lead oxide. Boil the solution to expel all ammonia. This step results in the formation of the lead salt of ethylsulfonic acid and lead iodide.[1][2]

-

Filtration: Allow the solution to cool, which will cause the lead iodide to precipitate. Remove the lead iodide by filtration.[1][2]

-

Sulfide (B99878) Precipitation: Pass hydrogen sulfide gas through the filtrate until no more lead sulfide precipitates. This step decomposes the lead salt of ethylsulfonic acid.[1][2]

-

Purification: Filter off the lead sulfide. Neutralize the filtrate by adding an excess of barium carbonate (approximately 20 g).[1][2]

-

Isolation: Filter the solution again and evaporate the filtrate, which contains barium ethylsulfonate, to obtain the product. The final yield is approximately 90%.[1]

Applications in Research and Drug Development

This compound's utility in the scientific and pharmaceutical fields is multifaceted, ranging from its use as a catalyst to its critical role in drug formulation.

Catalysis in Organic Synthesis

Similar to other sulfonic acids like mthis compound, this compound can act as a strong acid catalyst in various organic reactions, including esterification, alkylation, and polymerization.[4] Its high acidity and non-oxidizing nature make it an effective and clean catalyst, often leading to higher yields and fewer byproducts compared to traditional mineral acids.

Buffering Agent in Biochemical Assays

This compound and its conjugate base can be used to prepare buffer solutions for biochemical and biological experiments. While not as common as Good's buffers like MES (2-(N-morpholino)this compound), it can be employed in specific applications where a simple alkylsulfonate buffer is desired. The pKa of this compound is very low, making it suitable for creating highly acidic buffer systems.

Experimental Protocol for Buffer Preparation (General):

-

Dissolution: Dissolve the desired molarity of this compound in deionized water.

-

pH Adjustment: Carefully add a strong base, such as sodium hydroxide (B78521) (NaOH), dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached.

-

Volume Adjustment: Adjust the final volume with deionized water to achieve the target buffer concentration.

-

Sterilization: If for biological use, sterilize the buffer solution by autoclaving or filtration.

Formation of Pharmaceutically Acceptable Salts

A significant application of this compound in drug development is its use as a counter-ion to form ethanesulfonate (B1225610) (esylate) salts of active pharmaceutical ingredients (APIs). This is a common strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[3]

The formation of an esylate salt can offer several advantages:

-

Enhanced Solubility: Many APIs are poorly soluble in water in their free base or free acid form. Conversion to a salt can significantly improve aqueous solubility, which is often crucial for oral and parenteral drug delivery.[3]

-

Improved Stability: Esylate salts can exhibit better thermal and chemical stability compared to the free form of the drug, which can be advantageous during manufacturing and storage.[3]

-

Modified Dissolution Rate: The choice of the counter-ion can influence the dissolution rate of the API, allowing for the modulation of the drug's release profile.

A notable example is the synthesis of nintedanib (B1663095) esylate, where this compound is used to form the salt of the active drug nintedanib.[5]

Conclusion

This compound is a fundamental chemical with significant and diverse applications in both academic research and the pharmaceutical industry. Its straightforward synthesis, strong acidic properties, and ability to form stable salts make it an invaluable tool for organic chemists, biochemists, and formulation scientists. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its synthesis, and highlighted its key applications, underscoring its importance in modern scientific endeavors.

References

- 1. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. CN111848486B - Method for preparing this compound nintedanib - Google Patents [patents.google.com]

Understanding the acidity (pKa) of ethanesulfonic acid

An In-depth Technical Guide to the Acidity (pKa) of Ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids. Its high acidity, characterized by a low acid dissociation constant (pKa), makes it a subject of significant interest in various scientific and industrial fields, particularly in chemical synthesis, biological research, and pharmaceutical development. This technical guide provides a comprehensive overview of the acidity of this compound, including its quantitative pKa values, the experimental and computational methods used for their determination, and its role in biological systems and drug formulation.

Acidity and pKa Values of this compound

The acidity of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. This compound is considered a strong acid, meaning it fully dissociates in aqueous solutions.

Quantitative Data Summary

The pKa of this compound has been determined through both experimental measurements and computational predictions. The experimentally determined value is widely accepted and cited in the literature.

| Parameter | Value | Method | Reference |

| Experimental pKa | -1.68 | Not specified in summary | [1] |

| Predicted pKa | 1.83 ± 0.50 | Computational | [2] |

Note: The significant discrepancy between the experimental and predicted pKa values highlights the challenges in accurately calculating the acidity of strong acids. The experimental value of -1.68 is the more reliable and frequently cited figure.

Dissociation of this compound

As a strong acid, this compound readily donates a proton (H⁺) when dissolved in a protic solvent like water. This dissociation process is illustrated in the following diagram.

Caption: Dissociation of this compound in water.

Experimental Determination of pKa

Determining the pKa of very strong acids like this compound is challenging using classical methods. However, several advanced techniques can be employed.

Potentiometric Titration

Potentiometric titration is a standard method for pKa determination.[3] For strong acids, this technique requires highly accurate measurements and careful consideration of solvent effects.

Methodology:

-

Preparation of the Analyte Solution: A precise concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to extend the pH range.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the analyte solution.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant added).[4] For strong acids, the half-equivalence point, which corresponds to the pKa for weak acids, is not readily observed in aqueous solutions due to the leveling effect of water. Therefore, specialized non-aqueous solvents and advanced data analysis methods are often necessary.

Caption: Workflow for pKa determination by potentiometric titration.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful and automated technique for pKa determination that requires only a small amount of sample.[1][5]

Methodology:

-

Buffer Preparation: A series of background electrolytes (buffers) with different, precisely known pH values are prepared.

-

Sample Injection: A small plug of the this compound solution is injected into a capillary filled with one of the buffers.

-

Electrophoresis: A high voltage is applied across the capillary, causing the charged species to migrate at different velocities. The effective mobility of the analyte is measured.

-

Data Collection: The experiment is repeated with buffers of different pH values.

-

Data Analysis: The effective mobility of this compound is plotted against the pH of the buffer. The pKa value is determined by fitting the data to a sigmoidal curve, with the inflection point corresponding to the pKa.[6]

Computational pKa Prediction

Computational methods are increasingly used to predict pKa values. These methods are based on quantum mechanical calculations and solvation models.

Methodology:

-

Molecular Modeling: The three-dimensional structures of the protonated (this compound) and deprotonated (ethanesulfonate) species are modeled.

-

Quantum Mechanical Calculations: The Gibbs free energies of both species in the gas phase are calculated using methods like Density Functional Theory (DFT).

-

Solvation Energy Calculation: The free energies of solvation for both species are calculated using a solvation model (e.g., Polarizable Continuum Model).

-

pKa Calculation: The pKa is calculated from the difference in the free energies of the protonated and deprotonated species in solution.

It is important to note that the accuracy of computational pKa prediction is highly dependent on the level of theory and the solvation model used.[7][8]

Role in Drug Development and Biological Systems

The strong acidity of this compound and the properties of its conjugate base, ethanesulfonate (often referred to as esilate in pharmaceutical contexts), are leveraged in drug development and biological research.[9]

Ethanesulfonate as a Pharmaceutical Counterion

A primary application of this compound in the pharmaceutical industry is to form salts with basic active pharmaceutical ingredients (APIs). The resulting ethanesulfonate (esilate) salts often exhibit improved physicochemical properties compared to the free base form of the drug.

Benefits of Esilate Salts:

-

Enhanced Solubility: The ionic nature of the esilate salt can significantly increase the aqueous solubility of a poorly soluble basic drug.

-

Improved Stability: Salt formation can lead to a more stable crystalline form of the drug, enhancing its shelf life.

-

Modified Dissolution Rate: The choice of the counterion can be used to modulate the dissolution rate of the drug, which can be critical for controlling its bioavailability.

Caption: Role of this compound in pharmaceutical salt formation.

Buffering Agent in Biological Research

Due to its strong acidity and the fact that its conjugate base is a very weak base, this compound and its salts can be used in the formulation of buffers for biological and biochemical experiments.[10] While not a traditional "Good's buffer," its predictable dissociation makes it useful for maintaining pH in certain applications. For example, aminothis compound buffers have been used in cell culture studies.[11]

Conclusion

This compound is a strong organic acid with an experimentally determined pKa of -1.68. This high acidity dictates its chemical behavior and applications. Advanced analytical techniques such as potentiometric titration and capillary electrophoresis are employed for the accurate determination of its pKa. In the pharmaceutical industry, this compound is crucial for the formation of esilate salts, which can significantly improve the biopharmaceutical properties of drug candidates. Its role as a buffering agent in biological research further underscores its importance. A thorough understanding of the acidity of this compound is therefore essential for researchers, scientists, and drug development professionals working in these fields.

References

- 1. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. byjus.com [byjus.com]

- 5. analiza.com [analiza.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Effect of this compound buffers and pH on the accumulation of a nervous system-specific protein (S-100) and a glial-enriched enzyme in a clonal line of rat astrocytes (C6) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ethanesulfonic Acid in Water and Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid (ESA), a simple aliphatic sulfonic acid, is a versatile chemical intermediate utilized in a wide array of applications, including as a catalyst in organic synthesis, an electrolyte component, and in the preparation of pharmaceuticals. Its efficacy in these roles is often dictated by its solubility characteristics in various media. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆O₃S | [1] |

| Molecular Weight | 110.13 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | ~1.35 g/mL at 25 °C | [2] |

| Melting Point | -17 °C | [2] |

| Boiling Point | 123 °C at 0.01 mmHg | [2] |

| pKa | -1.68 | [1] |

Solubility Data

This compound's strong acidity and polar nature govern its solubility. It is readily soluble in polar solvents and less so in non-polar organic solvents.[3]

Aqueous Solubility

This compound is highly soluble and miscible with water in all proportions.[2] This high aqueous solubility is attributed to the strong hydrogen bonding between the sulfonic acid group and water molecules.

Solubility in Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Propanol | Soluble / Miscible | The hydroxyl group of these solvents can engage in hydrogen bonding with the sulfonic acid group of ESA. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar sulfonic acid group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | These solvents are less polar than alcohols and ketones, leading to weaker interactions with ESA. |

| Halogenated Solvents | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | While polar, the interactions may not be strong enough to overcome the self-association of this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | These non-polar solvents have weak interactions with the highly polar sulfonic acid. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The non-polar nature of these solvents results in very poor solvation of the polar ESA molecule. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a liquid organic acid like this compound in various solvents. This method is based on the widely accepted shake-flask method followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, Titrator)

Experimental Workflow

References

An In-depth Technical Guide to the Safe Handling of Ethanesulfonic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for ethanesulfonic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound (CAS No. 594-45-6) is a strong organic acid belonging to the sulfonic acid family.[1] It is a colorless to yellow liquid that is soluble in water.[1][2] Its hygroscopic nature requires storage in a dry environment.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₃S | [1] |

| Molecular Weight | 110.13 g/mol | [1][2][4] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Density | 1.35 g/mL at 25 °C | [1][2] |

| Melting Point | -17 °C | [1][2][5] |

| Boiling Point | 123 °C at 0.01 mmHg | [1][2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility in Water | Soluble | [1][2] |

| pKa | -1.68 | [1] |

Hazard Identification and Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[4][5][6][7] It is also harmful if swallowed.[4][5] Inhalation of vapors or mists can cause irritation to the respiratory tract.[6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize the risk of exposure.

Caption: Recommended PPE for handling this compound.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[3]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep containers tightly sealed to prevent moisture absorption as the substance is hygroscopic.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[3][6]

-

Store in a designated corrosives cabinet.[3]

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [3][7] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7] |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safe cleanup.

Caption: Workflow for cleaning up an this compound spill.

Experimental Protocols

Preparation of a Standard this compound Solution (e.g., 0.1 M)

Objective: To prepare a 0.1 M aqueous solution of this compound.

Materials:

-

This compound (95% or higher purity)

-

Deionized water

-

Volumetric flask (appropriate size, e.g., 100 mL or 1 L)

-

Graduated cylinder or pipette

-

Beaker

-

Stir bar and stir plate

-

Appropriate PPE (lab coat, gloves, safety goggles, face shield)

Procedure:

-

Calculations:

-

Determine the molar mass of this compound (110.13 g/mol ).

-

Calculate the mass of this compound needed to prepare the desired volume of 0.1 M solution. For 100 mL (0.1 L):

-

Mass = 0.1 mol/L * 0.1 L * 110.13 g/mol = 1.1013 g

-

-

If using a solution of this compound (e.g., 95% purity), adjust the mass accordingly:

-

Adjusted mass = 1.1013 g / 0.95 = 1.1593 g

-

-

-

Preparation:

-

Perform all work in a chemical fume hood.

-

Don all required PPE.

-

Place a beaker with a stir bar on a stir plate.

-

Add approximately half of the final desired volume of deionized water to the beaker.

-

Carefully weigh the calculated amount of this compound and slowly add it to the water while stirring. The dissolution of strong acids can be exothermic.

-

Once the this compound is completely dissolved, carefully transfer the solution to the volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask clearly with the chemical name, concentration, date of preparation, and your initials.

-

Use of this compound as a Catalyst in an Esterification Reaction

Objective: To demonstrate the use of this compound as a catalyst for the synthesis of an ester (e.g., ethyl acetate (B1210297) from ethanol (B145695) and acetic acid).

Materials:

-

Ethanol

-

Glacial acetic acid

-

This compound (catalyst)

-

Reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus (optional, for purification)

-

Appropriate PPE

Procedure:

-

Reaction Setup:

-

Set up the reflux apparatus in a chemical fume hood.

-

To the round-bottom flask, add ethanol and acetic acid in a 1:1 molar ratio (e.g., 0.5 mol of each).

-

Carefully add a catalytic amount of this compound (e.g., 1-2 mol% relative to the limiting reagent).

-

Add a few boiling chips to the flask.

-

-

Reaction:

-

Attach the condenser and turn on the cooling water.

-

Heat the mixture to reflux using the heating mantle and maintain the reflux for the desired reaction time (e.g., 1-2 hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the this compound catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant or filter the solution to remove the drying agent.

-

-

Purification (Optional):

-

The resulting crude ethyl acetate can be purified by simple distillation.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[7]

-

Collect all waste in a clearly labeled, sealed, and corrosion-resistant container.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is not a substitute for formal safety training and a thorough understanding of the specific procedures and hazards associated with your particular experiments. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with any chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 95 594-45-6 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C2H6O3S | CID 11668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of Ethanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethanesulfonic acid, a compound of interest in various chemical and pharmaceutical applications. The following sections present available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outline general experimental protocols for obtaining such data, and visualize the analytical workflow.

Spectroscopic Data

The structural elucidation of this compound (C₂H₆O₃S) relies significantly on spectroscopic techniques. This section summarizes the key findings from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the ethyl group and the acidic proton. The chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonic acid moiety.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Sulfonic Acid Proton (-SO₃H) | 11.092 | Singlet |

| Methylene Protons (-CH₂-) | 3.174 (approx.) | Multiplet |

| Methyl Protons (-CH₃) | 1.418 (approx.) | Multiplet |

¹³C NMR Data

Detailed ¹³C NMR data for this compound, including specific chemical shifts for the two carbon atoms of the ethyl group, is available in specialized spectral databases such as SpectraBase.[1][2] Access to these databases may be required to view the full spectral data. Generally, the carbon atom attached to the sulfur (C1) is expected to be significantly downfield compared to the terminal methyl carbon (C2) due to the inductive effect of the sulfonic acid group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, S=O, and S-O bonds.

While a detailed peak list is often found in subscription-based spectral databases, the characteristic absorption bands for sulfonic acids are well-established.

| Functional Group | Approximate Absorption Range (cm⁻¹) | Vibration Mode |

| O-H | 3000 - 2500 (broad) | Stretching |

| C-H | 2990 - 2850 | Stretching |

| S=O | 1250 - 1160 (asymmetric) | Stretching |

| S=O | 1080 - 1030 (symmetric) | Stretching |

| S-O | 800 - 700 | Stretching |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters. The following are generalized experimental protocols for NMR and IR analysis of a liquid sample like this compound.

NMR Spectroscopy Protocol (General)

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterium (B1214612) Oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically 0.6-0.7 mL).

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution. This is an iterative process of adjusting the shim coils to minimize peak broadening.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A standard pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

FT-IR Spectroscopy Protocol (General)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission methods are commonly used.

ATR-FTIR Method:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis. The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The acquired spectrum is typically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured workflow, from sample preparation to final data interpretation.

Spectroscopic Analysis Workflow for this compound.

References

Ethanesulfonic acid and its conjugate base ethanesulfonate

An In-depth Technical Guide to Ethanesulfonic Acid and its Conjugate Base, Ethanesulfonate (B1225610)

For Researchers, Scientists, and Drug Development Professionals

This compound, a simple aliphatic sulfonic acid, and its conjugate base, ethanesulfonate (commonly known as esilate in pharmaceutical contexts), are compounds of significant interest in both industrial and research settings.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, applications, and biological relevance of this compound and ethanesulfonate. The document is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams for enhanced clarity.

Physicochemical Properties

This compound is a colorless liquid at room temperature, though it can also appear as a white to off-white crystalline solid depending on its purity and hydration state.[2] It is a strong acid, highly soluble in water, a characteristic attributed to its ability to form hydrogen bonds.[3] The conjugate base, ethanesulfonate, is frequently utilized in pharmaceutical formulations to form salts of active pharmaceutical ingredients (APIs), often improving their solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₆O₃S | |

| Molar Mass | 110.13 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.34 - 1.35 g/mL at 25 °C | |

| Melting Point | -17 °C | |

| Boiling Point | 122-123 °C at 0.01 mmHg | [4] |

| pKa | -1.68 | [5] |

| Solubility in water | Soluble | [3] |

| Refractive Index | n20/D 1.434 |

Table 2: Physicochemical Properties of Sodium Ethanesulfonate

| Property | Value | References |

| Molecular Formula | C₂H₅NaO₃S | |

| Molar Mass | 132.116 g/mol | [6] |

| Appearance | White crystalline powder | |

| Melting Point | 267-270 °C (decomposes) | [6] |

| Solubility in water | Highly soluble | |

| pH of Aqueous Solution | Near-neutral (around 7) |

Synthesis and Industrial Production

This compound is produced exclusively through synthetic methods as it does not occur naturally.[2] Several synthesis routes have been developed, with industrial-scale production typically favoring methods that are cost-effective and high-yielding.

Laboratory and Industrial Synthesis Routes

One common laboratory-scale synthesis involves the reaction of ethyl iodide with ammonium (B1175870) sulfite (B76179), followed by a series of precipitation and filtration steps to isolate the ethanesulfonate salt, which is then acidified to yield this compound.[5][7]

Industrial production methods often involve the sulfonation of ethyl-containing precursors like ethane (B1197151) or ethyl chloride using sulfur trioxide or chlorosulfonic acid.[2] Another approach is the oxidation of ethyl mercaptan or diethyl disulfide.[2]

A generalized workflow for the synthesis of this compound via the oxidation of a disulfide is presented below.

Chemical Reactions and Applications

This compound's strong acidic nature and the stability of its conjugate base make it a versatile compound in various chemical applications.

Catalysis

This compound is utilized as a catalyst in several organic reactions, including esterification and alkylation.[4][8] For instance, it has been effectively used as a catalyst in the esterification of acidic crude palm oil for biodiesel production.[9]

Drug Development and Formulation

The conjugate base, ethanesulfonate (esilate), plays a crucial role in pharmaceutical development as a counterion for basic active pharmaceutical ingredients (APIs).[1] Forming an esilate salt can significantly improve the solubility, stability, and bioavailability of a drug. The selection of a suitable counterion is a critical step in drug formulation to optimize the physicochemical and biopharmaceutical properties of the final drug product.

The process of selecting and forming a pharmaceutical salt is a logical workflow aimed at identifying the optimal salt form of an API.

Biological Effects and Relevance

While this compound itself is not known to be involved in specific signaling pathways, its derivatives and its use as a buffer have biological relevance. Organic buffers containing the ethanesulfonate moiety have been shown to influence the accumulation of specific proteins in cell cultures.[10] Ethanesulfonate's structural similarity to neurochemically interesting compounds like taurine (B1682933) has also been noted.[10]

In general, ethanesulfonate is considered to have low toxicity and minimal interference with biological systems, making it a suitable counterion for pharmaceuticals and a component in biological buffers.

Experimental Protocols

Synthesis of this compound from Ethyl Iodide

This protocol is adapted from established laboratory methods.[5][7]

Materials:

-

Ethyl iodide

-

Crystallised ammonium sulfite

-

Deionized water

-

Lead (II) oxide

-

Hydrogen sulfide (B99878) gas

-

Barium carbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide with a solution of 20 g of crystallised ammonium sulfite in 40 ml of water.

-

Heat the mixture to reflux and maintain for approximately 6 hours, or until the mixture becomes a single solution.

-

Add 100 ml of water to the solution and then add 30 g of lead (II) oxide.

-

Boil the solution to expel all ammonia (B1221849) gas. This will form lead ethanesulfonate and lead iodide.

-

Allow the solution to cool, then filter to remove the precipitated lead iodide.

-

Pass hydrogen sulfide gas through the filtrate to precipitate lead sulfide from the decomposition of the lead ethanesulfonate.

-

Filter off the lead sulfide.

-

Neutralize the filtrate by adding an excess of barium carbonate (approximately 20 g).

-

Filter the solution to remove any remaining solids. The filtrate now contains barium ethanesulfonate.

-

Evaporate the water from the filtrate to obtain the barium ethanesulfonate salt.

-

The salt can be further acidified using a strong acid (e.g., sulfuric acid) followed by removal of the barium sulfate (B86663) precipitate to yield an aqueous solution of this compound.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of this compound or its salt in a suitable deuterated solvent (e.g., D₂O for salts, or CDCl₃ if derivatized).

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

For this compound, expect a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂-SO₃H).

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum.

-

Expect two signals corresponding to the two carbon atoms in the ethyl group.

Characterization by Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

For solid samples, prepare a KBr pellet or use an ATR accessory.

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Look for characteristic absorption bands:

-

Strong S=O stretching bands for the sulfonate group.

-

O-H stretching for the sulfonic acid.

-

C-H stretching and bending for the ethyl group.

-

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Work should be conducted in a well-ventilated area or under a fume hood.[13] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[11][14]

Conclusion

This compound and its conjugate base, ethanesulfonate, are valuable chemical compounds with diverse applications ranging from industrial catalysis to pharmaceutical formulation. Their well-defined physicochemical properties, coupled with established synthetic routes, make them readily accessible for various scientific and industrial pursuits. A thorough understanding of their characteristics, handling requirements, and applications is essential for researchers and professionals working in related fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 乙基磺酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound-based esterification of industrial acidic crude palm oil for biodiesel production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound buffers and pH on the accumulation of a nervous system-specific protein (S-100) and a glial-enriched enzyme in a clonal line of rat astrocytes (C6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. tcichemicals.com [tcichemicals.com]

The Dawn of Aliphatic Sulfonic Acids: A Technical Guide to Their Discovery and Early Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic sulfonic acids, organic compounds characterized by a sulfonic acid group attached to an alkyl chain, are of significant interest in modern chemistry and drug development due to their strong acidity, high polarity, and utility as synthetic intermediates. While their applications are widespread today, the origins of their discovery and the development of their initial synthetic routes date back to the foundational period of organic chemistry in the 19th century. This technical guide provides an in-depth exploration of the discovery and early history of aliphatic sulfonic acids, detailing the key experiments, methodologies, and quantitative data from this seminal period.

The Discovery of Aliphatic Sulfonic Acids: The Strecker Sulfite (B76179) Alkylation

The first documented synthesis of aliphatic sulfonic acids is attributed to the German chemist Adolph Strecker in 1868 .[1] His groundbreaking work, published in Annalen der Chemie und Pharmacie, described the reaction of alkyl halides with sulfites, a method now known as the Strecker sulfite alkylation .[1][2] This discovery was a significant advancement in organosulfur chemistry, establishing a fundamental method for the formation of the carbon-sulfur bond in this class of compounds.

The core of Strecker's discovery was the nucleophilic substitution of a halide in an alkyl halide by a sulfite salt, leading to the formation of an alkylsulfonate. This reaction provided a direct and relatively straightforward pathway to this new class of organic acids.

The Logical Pathway of Strecker's Discovery

The following diagram illustrates the logical progression of the Strecker sulfite alkylation, from simple starting materials to the final aliphatic sulfonic acid.

Caption: Logical workflow of the Strecker sulfite alkylation.

Key Early Synthetic Methodologies and Experimental Protocols

The initial syntheses of aliphatic sulfonic acids were foundational for the field. Below are detailed experimental protocols for two key early methods.

The Strecker Synthesis of Ethanesulfonic Acid (circa 1868)

This protocol is based on early reports of the Strecker sulfite alkylation for the preparation of a simple aliphatic sulfonic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 20 g of ethyl iodide with a solution of 20 g of crystallized ammonium sulfite dissolved in 40 ml of water.

-

Reflux: Heat the mixture to boiling under reflux for approximately 6 hours, or until the oily layer of ethyl iodide has completely dissolved.

-

Ammonia (B1221849) Removal: Add 100 ml of water to the reaction mixture and boil the solution with 30 g of lead(II) oxide until the evolution of ammonia gas ceases. This step forms the lead salt of this compound and lead iodide.

-

Isolation of the Lead Salt: Allow the solution to cool, and separate the precipitated lead iodide by filtration.

-

Conversion to the Free Acid: Pass hydrogen sulfide (B99878) gas through the filtrate until the precipitation of lead sulfide is complete. This step decomposes the lead ethanesulfonate.

-